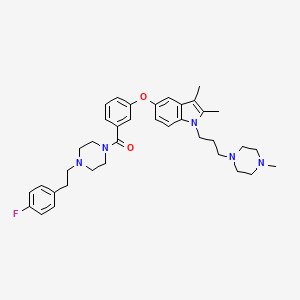

ATM-3507 trihydrochloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46FN5O2/c1-28-29(2)43(16-5-15-40-20-18-39(3)19-21-40)36-13-12-34(27-35(28)36)45-33-7-4-6-31(26-33)37(44)42-24-22-41(23-25-42)17-14-30-8-10-32(38)11-9-30/h4,6-13,26-27H,5,14-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEHSJQRIWHZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)OC3=CC=CC(=C3)C(=O)N4CCN(CC4)CCC5=CC=C(C=C5)F)CCCN6CCN(CC6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1861449-70-8 | |

| Record name | ATM-3507 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1861449708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATM-3507 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATM-3507 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4FSR36T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Preclinical Development Trajectory of Atm 3507

Identification of ATM-3507 from Analog Libraries

ATM-3507 was identified through the screening of a comprehensive analog library consisting of over 200 antitropomyosin compounds. nih.gov This screening initiative was designed to discover a successor to the first-in-class tool compound, TR100. aacrjournals.org The primary goal of the library synthesis and subsequent screening was to identify molecules with improved antitropomyosin activity by optimizing structural interactions with the C-terminal domain of the Tpm3.1 protein. aacrjournals.org

The selection of ATM-3507 as the new lead compound was based on a series of in vitro cell-based and biochemical assays. nih.gov Key selection criteria included superior cytotoxic potency against cancer cells and a demonstrated ability to disrupt Tpm3.1-containing microfilaments, a direct measure of on-target activity. aacrjournals.org The compound showed potent inhibitory effects across a range of cancer cell lines. medchemexpress.com

Table 1: In Vitro Cytotoxicity (IC50) of ATM-3507 in Neuroblastoma Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| CHLA-20 | 4.99 ± 0.45 |

| CHP-134 | 3.83 ± 0.67 |

| CHLA-90 | 6.84 ± 2.37 |

| SK-N-BE(2) | 5.00 ± 0.42 |

Preclinical Lead Compound Selection and Optimization Strategies

The optimization strategy that led to ATM-3507 involved targeted structural modifications to the scaffold of the initial tool compound, TR100. aacrjournals.org ATM-3507 retains the three core structural components of TR100, including an indole (B1671886) scaffold and two binding arms, but features significant alterations designed to enhance its interaction with the target protein. aacrjournals.org

A key optimization was the creation of a more linear molecular shape for ATM-3507 compared to its predecessor. aacrjournals.org This refined geometry allows the compound to form more extensive contacts with the amino acid residues of Tpm3.1, resulting in a higher binding affinity. aacrjournals.org Molecular dynamics simulations and structural studies predict that ATM-3507 integrates into the four-helix coiled-coil overlap junction where Tpm3.1 dimers interface. nih.govresearchgate.net This interaction is crucial for its mechanism of action, as it likely alters the movement of Tpm3.1 along the actin filament, thereby disrupting filament interactions with other proteins. nih.gov

Further research confirmed the success of this optimization. Thermal melt assays demonstrated that ATM-3507 increases the thermal stability of the C-terminus of Tpm3.1 and the critical overlap junction, but not the N-terminus, indicating a specific and targeted binding mechanism. nih.govresearchgate.net The compound was found to incorporate into Tpm3.1/actin filaments with an apparent binding affinity of approximately 2 µM. nih.govresearchgate.net

Evolution from Tool Compounds to ATM-3507 in Research Programs

The development of ATM-3507 represents a clear evolution from an early-stage tool compound to a refined preclinical lead. The initial compound, TR100, was instrumental in validating the therapeutic concept of targeting the Tpm3.1 isoform in cancer cells. aacrjournals.orgnih.gov However, subsequent studies indicated a need for a more potent agent to achieve significant clinical responses, which prompted the search for an improved molecule. aacrjournals.org

ATM-3507 emerged from this search as the superior candidate. It was selected over other analogs due to its enhanced ability to disable Tpm3.1-containing filaments, its greater cytotoxic potency, and its possession of more favorable drug-like properties. aacrjournals.orgnih.govfigshare.com The progression from TR100 to ATM-3507 highlights a classic lead optimization trajectory, where a first-in-class molecule proves a biological principle, and subsequent medicinal chemistry efforts refine the structure to produce a compound with a more robust and potentially therapeutic profile. aacrjournals.org This advancement established ATM-3507 as the lead anti-tropomyosin compound for further preclinical investigation. aacrjournals.orgresearchgate.net

Molecular and Biochemical Mechanisms of Action of Atm 3507

Target Identification and Validation of ATM-3507

The efficacy of ATM-3507 as a targeted agent is rooted in its precise interaction with a specific protein isoform, which has been extensively validated through various biochemical and molecular modeling studies.

Specificity for Tropomyosin Isoform Tpm3.1

ATM-3507 demonstrates a notable specificity for the tropomyosin isoform Tpm3.1. researchgate.netnih.gov This isoform is a key component of the actin cytoskeleton and is particularly abundant in cancer cells. researchgate.net The compound's design, featuring a longer and more structurally complex nonpolar arm compared to earlier compounds like TR100, allows it to interact with side chains specific to the Tpm3.1 isoform. aacrjournals.org This specificity is further enhanced by its ability to extend into regions of tropomyosin with less conserved side chains, thereby increasing its selectivity. aacrjournals.org

Interaction with the C-terminus of Tpm3.1

Research has consistently shown that ATM-3507 directly targets the C-terminus of the Tpm3.1 protein. aacrjournals.orgnih.govresearchgate.net Computational modeling, including docking calculations, has identified a cavity within the C-terminus, formed between two helices, as the primary binding site. aacrjournals.org Thermal melt assays using circular dichroism spectroscopy have experimentally confirmed this interaction. These studies show that ATM-3507 significantly increases the thermal stability of the C-terminal fragment of Tpm3.1, indicating a direct binding event. researchgate.netnih.gov In contrast, the stability of the N-terminal fragment remains unaffected in the presence of the compound. researchgate.netnih.gov

Binding to the 4-Helix Coiled-Coil Overlap Junction of Tpm3.1

The interaction of ATM-3507 extends to a critical structural feature of tropomyosin filaments known as the 4-helix coiled-coil overlap junction. researchgate.netnih.gov This junction is formed by the interface of the N-terminus of one Tpm3.1 dimer and the C-terminus of an adjacent dimer, a structure essential for the stability of the continuous tropomyosin polymer along the actin filament. researchgate.netnih.gov Molecular dynamics simulations predict that ATM-3507 integrates into this 4-helix bundle. researchgate.netnih.gov This integration is believed to alter the lateral movement of Tpm3.1 on the actin surface, which in turn affects the filament's interactions with other actin-binding proteins and myosin motors. researchgate.netresearchgate.net Experimental evidence supports this, as ATM-3507 increases the thermal stability of the overlap junction, but not the N-terminus alone. researchgate.netnih.gov

| Tpm3.1 Fragment | Effect of ATM-3507 on Thermal Stability | Supporting Evidence |

|---|---|---|

| N-terminus | No detectable difference | Circular Dichroism Spectroscopy researchgate.netnih.gov |

| C-terminus | Increased stability | Circular Dichroism Spectroscopy researchgate.netnih.gov |

| Overlap Junction (N-terminus + C-terminus) | Increased stability | Circular Dichroism Spectroscopy researchgate.netnih.gov |

Molecular Binding Kinetics and Stoichiometry

The binding of ATM-3507 to Tpm3.1 is characterized by specific kinetic and stoichiometric parameters that are crucial for its mechanism of action.

Incorporation into Tpm3.1-Containing Filaments

The binding of ATM-3507 is most effective when the compound is present during the formation of Tpm3.1-actin co-polymers. researchgate.netnih.gov Studies using radiolabeled ³H-ATM-3507 demonstrate that the compound is incorporated into the filaments during the co-polymerization process. researchgate.net In contrast, there is poor incorporation of ATM-3507 into pre-formed Tpm3.1/actin filaments, suggesting that the binding site is less accessible once the filament structure is established. researchgate.netnih.govresearchgate.net This indicates that the optimal binding of ATM-3507 occurs as the Tpm3.1-actin filament is being assembled. researchgate.net

Apparent Binding Affinity in Biochemical Assays

Biochemical assays have quantified the binding affinity and stoichiometry of ATM-3507. Radioligand binding assays show that the incorporation of ³H-ATM-3507 into Tpm3.1/actin co-polymers is concentration-dependent and reaches saturation. nih.govresearchgate.net These experiments have determined an apparent binding affinity of approximately 2 µM. researchgate.netnih.govresearchgate.net At saturation, the molar ratio approaches one molecule of ATM-3507 per Tpm3.1 dimer, indicating a 1:1 stoichiometry. researchgate.netresearchgate.net It is important to note that this apparent affinity may not represent a true equilibrium, as molecular dynamics simulations suggest that once ATM-3507 is bound within the 4-helix overlap, it becomes 'locked' in place. nih.gov

| Parameter | Value | Method |

|---|---|---|

| Apparent Binding Affinity (Kd) | ~2 µM | Radioligand Binding Assay researchgate.netnih.govresearchgate.net |

| Stoichiometry (ATM-3507:Tpm3.1 dimer) | ~1:1 at saturation | Radioligand Binding Assay researchgate.netresearchgate.net |

| Incorporation Condition | Effective during co-polymerization of Tpm3.1 with actin | Radioligand Binding Assay researchgate.netnih.gov |

| Incorporation into Pre-formed Filaments | Poor | Radioligand Binding Assay researchgate.netnih.govresearchgate.net |

Impact on Actin Filament Dynamics and Associated Proteins

ATM-3507 exerts its effects by directly binding to Tpm3.1 and altering the protein's structure and interaction with the actin filament. This binding occurs specifically at the C-terminus of Tpm3.1. researchgate.netnih.gov Thermal melt assays using circular dichroism spectroscopy have shown that ATM-3507 increases the thermal stability of the C-terminal region of Tpm3.1 and the overlap junction it forms with the N-terminus of an adjacent Tpm3.1 dimer. researchgate.netnih.govnih.gov It does not, however, affect the stability of the N-terminus alone. researchgate.netnih.govnih.gov This specific interaction at the coiled-coil overlap junction is predicted to be the root of its downstream effects on filament dynamics. researchgate.netnih.gov

Alteration of Tpm3.1 Lateral Movement on Actin Surfaces

Molecular dynamic simulation (MDS) analyses predict that ATM-3507 integrates into the four-helix coiled-coil overlap junction of the Tpm3.1 polymer. researchgate.netnih.gov This integration is believed to induce a conformational change that likely inhibits or alters the lateral movement of the Tpm3.1 polymer across the surface of the actin filament. researchgate.netnih.govnih.govresearchgate.net This repositioning of tropomyosin on the actin filament is a key regulatory mechanism for actin's interaction with other proteins. By interfering with this movement, ATM-3507 effectively locks the Tpm3.1-actin filament into a specific state, thereby altering its functional capacity. researchgate.netresearchgate.net

Modulation of Actin Filament Interactions with Actin-Binding Proteins

A direct consequence of the altered lateral positioning of Tpm3.1 on the actin filament is a change in the filament's interactions with various actin-binding proteins (ABPs). researchgate.netnih.govresearchgate.net Tropomyosin isoforms normally specify the function of actin filaments by recruiting or excluding different ABPs. The ATM-3507-induced change in Tpm3.1's position is predicted to disrupt this regulatory function. researchgate.netnih.govlarvol.com This leads to a broad alteration of filament interactions, consistent with the observed cellular impacts of the compound. researchgate.net

Cellular and Subcellular Effects in Preclinical Models

In preclinical cellular models, ATM-3507 has been shown to effectively target and disrupt the actin cytoskeleton in cancer cells, where Tpm3.1 is a primary isoform. aacrjournals.org

Disruption of Tpm3.1-Containing Microfilaments

Treatment of cancer cells with ATM-3507 leads to a visible and quantifiable disruption of Tpm3.1-containing microfilaments. aacrjournals.org Studies using the neuroblastoma cell line SK-N-SH demonstrated that exposure to ATM-3507 resulted in the disassembly of Tpm3.1-containing filament bundles. aacrjournals.orgresearchgate.net This effect is dose-dependent, with a clear correlation between increasing concentrations of ATM-3507 and a decrease in Tpm3.1 filaments. aacrjournals.org This on-target activity confirms that the biochemical mechanism of inhibiting Tpm3.1 function translates to a direct and disruptive impact on the cytoskeletal architecture within a cellular context. aacrjournals.org Furthermore, this disruption of the actin cytoskeleton has been shown to induce G2–M phase arrest in the cell cycle, disrupt the mitotic spindle, and ultimately lead to cellular apoptosis. aacrjournals.orgnih.gov

| Cell Line | Effect of ATM-3507 | IC50 (μM) | Source(s) |

| SK-N-SH | Disruption of Tpm3.1-containing filament bundles | 5.4 | aacrjournals.orgunimelb.edu.au |

| CHLA-20 | Cytotoxicity | 4.99 | medchemexpress.com |

| CHP-134 | Cytotoxicity | 3.83 | medchemexpress.com |

| CHLA-90 | Cytotoxicity | 6.84 | medchemexpress.com |

| SK-N-BE(2) | Cytotoxicity | 5.00 | medchemexpress.com |

Induction of G2-M Phase Arrest in Cultured Cells

Treatment of cancer cell lines with ATM-3507, particularly in combination with microtubule agents like vincristine (B1662923), has been shown to induce a significant arrest in the G2-M phase of the cell cycle. aacrjournals.orgnih.gov Cell cycle analysis using flow cytometry revealed that the combination of ATM-3507 and vincristine resulted in a notable increase in the percentage of cells in the G2-M phase compared to treatment with either drug alone or a vehicle control. aacrjournals.org This suggests a synergistic effect between the two compounds in halting cell cycle progression at this critical checkpoint. aacrjournals.org Consistent with these findings, an increase in condensed chromatin was also observed in cells treated with the combination therapy. aacrjournals.org

The table below summarizes the effect of ATM-3507 in combination with vincristine on the cell cycle of neuroblastoma cell lines.

| Cell Line | Treatment | Percentage of Cells in G2-M Phase |

| CHLA-20 | Vehicle Control | ~10% |

| CHLA-20 | ATM-3507 (4 µmol/L) | ~15% |

| CHLA-20 | Vincristine (10 nmol/L) | ~20% |

| CHLA-20 | ATM-3507 + Vincristine | ~60% |

| SKNBe2 | Vehicle Control | ~15% |

| SKNBe2 | ATM-3507 (4 µmol/L) | ~20% |

| SKNBe2 | Vincristine (1.5 nmol/L) | ~25% |

| SKNBe2 | ATM-3507 + Vincristine | ~70% |

Data are approximated from graphical representations in the source material. researchgate.net

Disruption of Mitotic Spindle Formation

A key mechanism underlying the G2-M phase arrest induced by ATM-3507 in combination with microtubule agents is the disruption of mitotic spindle formation. aacrjournals.org While low-dose treatments with ATM-3507 or vincristine alone had minimal impact on the organization of the mitotic spindle, the combination of the two led to poorly organized mitotic spindles. aacrjournals.orgresearchgate.net This disruption is consistent with a significant impact on the structure and function of the mitotic apparatus, which is essential for proper chromosome segregation during mitosis. aacrjournals.org The synergistic effect on spindle disruption provides a mechanistic basis for the observed G2-M arrest. aacrjournals.org

Mechanisms of Programmed Cell Death Induction in Cell Lines

The cytotoxic effects of ATM-3507, particularly when combined with agents like vincristine or vinorelbine (B1196246), are mediated through the induction of programmed cell death, or apoptosis. aacrjournals.orgnih.gov In CHLA-20 neuroblastoma cells, treatment with ATM-3507 and vincristine led to a time-dependent increase in both early and late apoptotic cells, as measured by Annexin-V/PI staining and flow cytometry. aacrjournals.org This indicates that the synergistic cytotoxicity of this combination is due to the activation of the apoptotic pathway. aacrjournals.org Similarly, in ovarian cancer cells, ATM-3507 displayed synergy with vinorelbine in causing apoptosis. nih.gov

The table below presents data on the induction of apoptosis in CHLA-20 cells following treatment with ATM-3507 and vincristine.

| Treatment Time | Treatment Group | Percentage of Apoptotic Cells (Early + Late) |

| 24 hours | Vehicle Control | ~5% |

| 24 hours | ATM-3507 | ~10% |

| 24 hours | Vincristine | ~15% |

| 24 hours | ATM-3507 + Vincristine | ~30% |

| 48 hours | Vehicle Control | ~8% |

| 48 hours | ATM-3507 | ~15% |

| 48 hours | Vincristine | ~25% |

| 48 hours | ATM-3507 + Vincristine | ~55% |

Data are approximated from graphical representations in the source material. aacrjournals.org

Preclinical Pharmacological Characterization of Atm 3507

In Vitro Pharmacological Activity

In vitro studies have investigated the activity of ATM-3507 in various cancer cell lines and its effects on cell viability, growth, and biochemical interactions with tropomyosin.

Activity in Diverse Cell Lines (e.g., Human Melanoma, Neuroblastoma, Ovarian Cancer)

ATM-3507 has demonstrated activity in a range of human cancer cell lines. It is described as a potent tropomyosin inhibitor with IC50 values ranging from 3.83 to 6.84 μM in human melanoma cell lines. medchemexpress.commedchemexpress.comtargetmol.com Studies in neuroblastoma cell lines, including CHLA-20, CHP-134, CHLA-90, and SK-N-BE(2), have determined IC50 concentrations for ATM-3507. medchemexpress.comtargetmol.commedchemexpress.com These cell lines exhibit differing levels of Tpm3.1 expression and other tropomyosin isoforms. medchemexpress.commedchemexpress.com Additionally, ATM-3507 has been evaluated in ovarian cancer cell lines, such as A2780, A2780cis, and OVCAR4, showing low-micromolar IC50s and high efficacy in reducing cell viability. nih.gov

Efficacy in Cell Viability and Growth Assays

ATM-3507 has shown efficacy in reducing cell viability in various cancer cell lines. In human melanoma cell lines, it acts as a potent tropomyosin inhibitor with IC50s between 3.83 and 6.84 μM. medchemexpress.commedchemexpress.comtargetmol.com In neuroblastoma cell lines, ATM-3507, both alone and in combination with anti-microtubule drugs like vincristine (B1662923) and paclitaxel (B517696), has been tested in cell viability assays. aacrjournals.orgmedchemexpress.commedchemexpress.com Combinations of ATM-3507 and vincristine demonstrated complete cytotoxicity in CHLA-20 cells and showed some degree of synergy in all four tested neuroblastoma cell lines based on the Chou–Talalay method. medchemexpress.comtargetmol.commedchemexpress.com Similar combination efficacy was observed with paclitaxel. medchemexpress.comtargetmol.commedchemexpress.com In ovarian cancer cell lines (A2780, A2780cis, and OVCAR4), ATM-3507 significantly enhanced the efficacy of vinorelbine (B1196246) and paclitaxel in reducing cell viability. nih.gov ATM-3507 alone exhibited high efficacy in these ovarian cancer cell lines, achieving over 95% cell viability reduction at approximately twice its IC50 concentration. nih.gov

Cell viability assays in neuroblastoma cell lines were typically performed on days 3-5 after treatment with various concentrations of ATM-3507 alone or in combination with chemotherapy drugs. medchemexpress.commedchemexpress.com Results were presented as a percentage of survival cells compared to controls, with assays run in quadruplicate and data representing at least two independent experiments. medchemexpress.commedchemexpress.com

Biochemical Activity against Purified Tropomyosin

ATM-3507 exerts its effects by targeting tropomyosin, specifically the Tpm3.1 isoform which is enriched in many cancer cells. aacrjournals.orgunimelb.edu.au Studies have investigated the molecular mechanism of ATM-3507 acting on Tpm3.1. mdpi.com It has been shown that 3H-ATM-3507 incorporates into filaments during the co-polymerization of Tpm3.1 with actin, saturating at about one molecule per Tpm3.1 dimer with an apparent binding affinity of approximately 2 µM. mdpi.comresearchgate.net ATM-3507 is thought to alter the lateral movement of Tpm3.1 on the actin surface, thereby modifying the interaction of filaments with actin-binding proteins and myosin motors. mdpi.com Molecular dynamic simulation analysis predicts that ATM-3507 integrates into the 4-helix coiled coil overlap junction of Tpm3.1 dimers. researchgate.net This integration likely changes the lateral movement of Tpm3.1 across the actin surface, consistent with the observed cellular impact of ATM-3507. researchgate.net ATM-3507 has been shown to disable Tpm3.1-containing filaments and inhibit the ability of Tpm3.1 to protect actin. aacrjournals.orgaacrjournals.org

In Vivo Efficacy in Animal Disease Models

Preclinical in vivo studies have evaluated the efficacy of ATM-3507 in animal models, particularly murine xenograft models.

Studies in Murine Xenograft Models

ATM-3507 has been tested in murine xenograft models, primarily using athymic nude mice subcutaneously injected with human cancer cells, such as neuroblastoma CHLA-20 cells. aacrjournals.orgmedchemexpress.commedchemexpress.comcriver.com These models are commonly used in cancer research to evaluate tumor response and conduct tissue studies due to the mice's suppressed immune system, which allows for the engraftment of human cancer cells. criver.commdpi.com

Studies in neuroblastoma xenograft models have shown that ATM-3507, particularly in combination with vincristine, leads to a significant inhibition of tumor growth and prolonged animal survival compared to monotherapy. aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.com For instance, the median survival of mice treated with the combination increased significantly compared to mice treated with ATM-3507 alone. aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.com Twice-weekly intravenous administration of ATM-3507 also demonstrated combination efficacy. aacrjournals.orgmedchemexpress.commedchemexpress.com The impact of treatment, including combination therapy, on body weight was minimal. aacrjournals.orgaacrjournals.orgmedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.com

Evaluation of Activity in Specific Preclinical Disease Contexts

ATM-3507's activity has been evaluated in the context of specific cancers, primarily neuroblastoma and ovarian cancer, in preclinical models. In neuroblastoma xenograft models, the combination of ATM-3507 with anti-microtubule agents like vincristine showed a strong synergistic effect, resulting in significant tumor regression and improved survival. aacrjournals.orgaacrjournals.org This synergy is suggested to be based on the structural collaboration between actin filaments containing Tpm3.1 and microtubules. aacrjournals.org The combination treatment induced G2–M phase arrest, disruption of mitotic spindle formation, and cellular apoptosis. aacrjournals.orgaacrjournals.org

In ovarian cancer, where Tpm3.1 is overexpressed in a high percentage of tumor tissues, ATM-3507 displayed synergy with anti-microtubule agents vinorelbine and paclitaxel in reducing cell viability in ovarian cancer cell lines. nih.gov While ATM-3507 synergized with vinorelbine in inducing apoptosis, its impact on paclitaxel-induced mitotic defects was minor. nih.gov Both combinations significantly increased post-mitotic G1 arrest. nih.gov Although preclinical development of ATM-3507 was later terminated due to an unfavorable balance of preclinical activity relative to emerging toxicology findings, the studies conducted provided valuable insights into its mechanism of action and potential in targeting tropomyosin in cancer. pipelinereview.com

Synergistic Pharmacological Interactions in Preclinical Systems

Investigations into the pharmacological profile of ATM-3507 have revealed significant synergistic interactions when combined with anti-microtubule agents in preclinical models aacrjournals.orgresearchgate.netnih.govaacrjournals.orgmedchemexpress.com. This synergy suggests a potential strategy to enhance the efficacy of existing chemotherapies and potentially overcome mechanisms of drug resistance. nih.gov

Combination Strategies with Anti-Microtubule Agents (e.g., Vinca (B1221190) Alkaloids, Taxanes)

Preclinical studies have demonstrated that ATM-3507 exhibits a high degree of synergy when combined with both vinca alkaloids, such as vincristine and vinorelbine, and taxanes, such as paclitaxel aacrjournals.orgnih.govaacrjournals.orgmedchemexpress.com. This synergistic effect has been observed across various cancer cell lines, including neuroblastoma and ovarian cancer, as well as in in vivo xenograft models aacrjournals.orgnih.govaacrjournals.orgmedchemexpress.com.

Studies utilizing cell viability assays, such as the MTS assay, and subsequent Chou-Talalay analysis have quantified the synergistic effects. For instance, combinations of ATM-3507 with vincristine or paclitaxel resulted in combination index values below 1, indicative of synergy, across different neuroblastoma cell lines aacrjournals.org. Similarly, synergy was reported with vinorelbine and paclitaxel in ovarian cancer cell lines, leading to reduced cell viability nih.gov.

The synergistic effect extends to in vivo settings. In neuroblastoma xenograft models, the combination of ATM-3507 with vincristine led to a significant and profound regression of tumor growth and improved animal survival compared to treatment with either agent alone aacrjournals.orgaacrjournals.org.

Mechanisms of Synergy in Preclinical Disease Models

The synergistic interaction between ATM-3507 and anti-microtubule agents is attributed to their combined impact on critical cellular processes, particularly those related to the cytoskeleton and cell division aacrjournals.orgresearchgate.netnih.govaacrjournals.org. While anti-microtubule agents primarily target microtubule dynamics, ATM-3507 targets Tpm3.1-containing actin filaments aacrjournals.orgresearchgate.netnih.govaacrjournals.org. The synergy is suggested to arise from the structural and functional collaboration between the actin filament and microtubule cytoskeletal systems. aacrjournals.org

Investigations into the mechanisms have shown that the combination of ATM-3507 with vinca alkaloids can significantly prolong mitotic arrest and elevate the activity of the spindle assembly checkpoint researchgate.netnih.gov. This enhanced mitotic block contributes to increased mitotic cell death researchgate.netnih.gov. Furthermore, both combinations with vinca alkaloids and taxanes have been shown to substantially increase post-mitotic G1 arrest, accompanied by the downregulation of cyclins D1 and E1 and an increase in levels of p21Cip and p27Kip nih.gov. The combination treatment has also been observed to disrupt mitotic spindle formation and induce cellular apoptosis aacrjournals.org.

Investigations into On-Target vs. Off-Target Effects in Preclinical Systems

Preclinical characterization of ATM-3507 has included efforts to understand its specificity and differentiate between on-target effects mediated through Tpm3.1 and potential off-target effects.

Studies Utilizing Tpm3.1 Knockout Animal Models

Studies involving Tpm3.1 knockout (KO) animal models have provided valuable insights into the on-target activity of compounds targeting Tpm3.1, including those structurally related to ATM-3507 mdpi.comresearchgate.netnih.gov. Research using Tpm3.1 knockout mice demonstrated that the impact of related ATM compounds (TR100 and ATM1001) on glucose-stimulated insulin (B600854) secretion from pancreatic islets was significantly attenuated in KO mice compared to wild-type mice mdpi.comresearchgate.netnih.gov. This finding indicates that the observed effects on glucose metabolism were primarily mediated through the inhibition of Tpm3.1 function, supporting the on-target nature of these compounds mdpi.comresearchgate.net.

While specific detailed data on ATM-3507 in Tpm3.1 knockout animal models were not extensively detailed in the search results beyond the inference from related compounds, studies in Tpm3.1/2 knockout U2OS cells have been used to investigate the roles of these tropomyosin isoforms in actin filament organization and cell migration, providing a cellular model for assessing the impact of Tpm3.1 depletion biorxiv.org.

Analysis of Specificity in Various Preclinical Biological Systems

Analysis of ATM-3507's specificity in various preclinical biological systems suggests a targeted interaction with Tpm3.1 mdpi.comaacrjournals.orgresearchgate.netnih.govaacrjournals.orgresearchgate.netnih.gov. ATM-3507 has been shown to bind specifically to the C-terminus and the overlap junction region of the Tpm3.1 dimer researchgate.netnih.govresearchgate.net. This binding is reported to occur optimally when ATM-3507 is present during the co-polymerization of Tpm3.1 with actin, leading to its incorporation into the filaments nih.govresearchgate.net. The apparent binding affinity of ATM-3507 to Tpm3.1 during co-polymerization with actin has been reported to be approximately 2 µM, with saturation occurring at about one molecule per Tpm3.1 dimer mdpi.comresearchgate.netnih.govresearchgate.net.

Further evidence of specificity comes from studies indicating that ATM-3507 does not appear to impair muscle structure and function aacrjournals.orgaacrjournals.orgresearchgate.net. This suggests that the compound can differentiate between the actin cytoskeleton in tumor cells, where Tpm3.1 is often upregulated, and the actin cytoskeleton of muscle sarcomeres aacrjournals.orgaacrjournals.orgresearchgate.net. This differential effect highlights the potential for ATM-3507 to selectively target cancer cells with minimal impact on healthy muscle tissue.

ATM-3507's interaction with Tpm3.1 is proposed to alter the lateral movement of Tpm3.1 on the actin surface, thereby modifying the interactions of the filaments with actin-binding proteins and myosin motors mdpi.comresearchgate.netresearchgate.net. This mechanism is consistent with the observed cellular impacts of the compound. researchgate.net

Table 1: Apparent Binding Affinity of ATM-3507 to Tpm3.1/Actin Co-polymers

| Compound | Target | Binding Affinity (Apparent) | Conditions |

| ATM-3507 | Tpm3.1/Actin | ~2 µM | Present during co-polymerization of Tpm3.1/actin mdpi.comresearchgate.netnih.govresearchgate.net |

Table 2: Synergy of ATM-3507 Combinations in Preclinical Models

| Combination | Model System | Observed Effect | Reference |

| ATM-3507 + Vincristine | Neuroblastoma cell lines | Synergy (Combination Index < 1), Reduced cell viability | aacrjournals.org |

| ATM-3507 + Vincristine | Neuroblastoma xenografts | Significant tumor growth regression, Improved survival | aacrjournals.orgaacrjournals.org |

| ATM-3507 + Vinorelbine | Ovarian cancer cell lines | Synergy, Reduced cell viability, Increased apoptosis, Prolonged mitotic arrest | researchgate.netnih.gov |

| ATM-3507 + Paclitaxel | Ovarian cancer cell lines | Synergy, Reduced cell viability, Increased post-mitotic G1 arrest | researchgate.netnih.gov |

| ATM-3507 + Taxane agents | Neuroblastoma cell lines | High degree of synergy | aacrjournals.orgmedchemexpress.com |

Structural Biology and Computational Chemistry of Atm 3507 Interactions

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in predicting how ATM-3507 interacts with Tpm3.1 at the atomic level. These computational techniques allow for the prediction of preferred binding sites and orientations of the ligand within the protein structure.

The binding mode of ATM-3507 to Tpm3.1 has been predicted and modeled using methods that involved examining the binding site on the Tpm3.1 dimer, specifically focusing on the C-terminus and the overlap junction. nih.govmedchemexpress.comnih.gov A Multiple Copy Simultaneous Search (MCSS) method was utilized to identify the energetically favorable positions of structural fragments of ATM-3507, such as indole (B1671886) rings representing the scaffold, around the C-terminus of Tpm3.1. nih.govmedchemexpress.com This approach revealed the presence of indole fragment clusters located within the cavity of the C-terminus formed between two helices, guiding subsequent docking calculations. nih.govmedchemexpress.com

Docking calculations were then performed using specialized software to predict the specific binding poses of ATM-3507 within the identified region. nih.govmedchemexpress.com Following initial docking, selected conformations were subjected to further refinement at the quantum mechanical (QM) level. nih.govmedchemexpress.com These QM calculations involved optimizing the geometry of ATM-3507 while keeping the surrounding Tpm3.1 residues fixed, employing Density Functional Theory with the B3LYP functional and the 6-31G(d) basis set. medchemexpress.com The conformation exhibiting the lowest total energy was subsequently chosen as the most probable binding mode for the ATM-3507 scaffold. medchemexpress.com

The predicted molecular interactions suggest that the more linear structure of ATM-3507, in comparison to related compounds like TR100, facilitates the formation of a greater number of contacts with Tpm3.1 residues, contributing to a higher predicted binding affinity. nih.govmedchemexpress.com Furthermore, ATM-3507 is predicted to extend into a region of tropomyosin characterized by less conserved side chains, which may contribute to the compound's specificity for certain tropomyosin isoforms. nih.govmedchemexpress.com

Prediction of Binding Modes and Interactions with Target Proteins

The docking studies predict that ATM-3507 primarily binds within the hydrophobic core of the 4-helix bundle that constitutes the overlap junction of Tpm3.1. nih.govwikipedia.org Analysis of the predicted binding mode through contact maps indicates numerous hydrophobic interactions between ATM-3507 and the four component chains of the Tpm3.1 overlap. nih.gov While some polar interactions are noted towards the ends of the ATM-3507 molecule, the binding site is predominantly characterized by non-specific hydrophobic contacts rather than specific hydrogen bonding or charge interactions with the protein. nih.gov

Homology Modeling of Target Protein Structures for Ligand Interaction Analysis

To facilitate the computational studies of ATM-3507 interaction, a homology model of Tpm3.1 was constructed. nih.govmedchemexpress.com This model was built based on the known solution NMR structures of the junction between tropomyosin molecules, utilizing coordinates from the Protein Data Bank (PDB), including entries such as 2g9j. nih.govmedchemexpress.com Additional PDB structures (2K8X and 6OTN) were also incorporated into the structural models used for subsequent molecular dynamics simulations. nih.govwikipedia.org The homology modeling process was carried out using tools like SWISS-MODEL, and the resulting helical conformation and side chain packing were further optimized through a simulated annealing procedure. nih.govmedchemexpress.com

Molecular Dynamics Simulations (MDS)

Molecular Dynamics Simulations (MDS) have been employed to investigate the dynamic behavior of ATM-3507 in complex with Tpm3.1 and to understand the effects of ligand binding on protein conformation and movement. nih.govwikipedia.orgdrugbank.comfrontiersin.orgnih.gov These simulations provide a time-dependent view of the molecular interactions, complementing the static snapshots obtained from docking studies.

MDS analysis predicts that ATM-3507 integrates into the 4-helix coiled coil overlap junction of Tpm3.1. nih.govwikipedia.orgdrugbank.comfrontiersin.orgnih.gov Simulations were conducted on models of both the unliganded Tpm3.1 N-/C-terminal overlap junctions and the complex with ATM-3507 incorporated. wikipedia.org These simulations were focused specifically on the region of the overlap junctions. wikipedia.org

Simulation of ATM-3507 Integration into Protein Overlap Junctions

The MDS studies support the prediction that ATM-3507 integrates into the hydrophobic core of the Tpm3.1 overlap junction. nih.govwikipedia.org The simulations show that ATM-3507 remains intimately associated with both the C- and N-terminal chains that form the core of the overlap region throughout the simulation period. nih.gov

Prediction of Conformational Changes Induced by ATM-3507 Binding

Molecular dynamics simulations predict that the integration of ATM-3507 into the Tpm3.1 overlap junction is likely to induce changes in the lateral movement of Tpm3.1 across the surface of actin filaments. wikipedia.orgdrugbank.comfrontiersin.orgnih.gov This altered movement is hypothesized to consequently affect the interactions of the actin filament with other actin-binding proteins and myosin motors. wikipedia.orgdrugbank.comnih.gov Experimental data, such as shifts in the melting temperature of the Tpm3.1 C-terminus and overlap junction upon ATM-3507 binding, are consistent with the induction of conformational changes. wikipedia.orgdrugbank.com Furthermore, analysis of parameters like theta and omega angles during MDS reveals differences in the dynamic behavior of the unliganded Tpm3.1 overlap model compared to the Tpm3.1-ATM-3507 complex simulation, providing computational evidence for conformational changes induced by binding. wikipedia.org

Simulation of Ligand-Protein Complex Dynamics

MDS of the docked Tpm3.1-ATM-3507 complex provides insights into the dynamic stability of the interaction. nih.govwikipedia.org The simulations demonstrate the persistent association of ATM-3507 with the core of the Tpm3.1 overlap. nih.gov The simulations also illustrate the orientation of different parts of the ATM-3507 molecule within the binding site, showing that groups like the fluorophenyl and N-methylpiperazine moieties tend to project towards the solvent while the core remains integrated within the protein. nih.gov Analysis of the simulation trajectories allows for the characterization of the fluctuations and movements of both the ligand and the protein residues within the complex over time, contributing to a detailed understanding of the binding event dynamics.

Below is a summary of the key computational methods and findings discussed:

| Computational Method | Application to ATM-3507 and Tpm3.1 | Key Findings |

| Molecular Modeling & Docking Studies | Prediction of binding site on Tpm3.1 C-terminus and overlap junction. Used MCSS and docking software (Qu-Cbit). QM refinement with GAMESS. | Predicted binding within the hydrophobic core of the overlap junction. Numerous hydrophobic interactions, some polar contacts. More contacts than TR100, suggesting higher affinity. Potential for isoform specificity. |

| Homology Modeling | Construction of Tpm3.1 model based on NMR structures (PDB 2g9j, 2K8X, 6OTN) using SWISS-MODEL and NAMD2. | Provided a structural basis for docking and molecular dynamics simulations of Tpm3.1 interactions. |

| Molecular Dynamics Simulations (MDS) | Simulation of ATM-3507 integrated into the Tpm3.1 overlap junction. Focused on the overlap region. | Predicts integration into the 4-helix coiled coil overlap junction. Suggests changes in Tpm3.1 lateral movement on actin. Indicates altered interactions with actin-binding proteins and myosin motors. Shows persistent association of ATM-3507 with the overlap core. |

Spectroscopic and Biophysical Analyses

Spectroscopic and biophysical methods have been crucial in elucidating how ATM-3507 interacts with tropomyosin, specifically focusing on its effects on protein structure and binding characteristics. These studies provide detailed insights into the molecular basis of ATM-3507's activity.

Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of proteins in solution and detecting conformational changes upon ligand binding. CD spectroscopy has been applied to study the effects of ATM-3507 on Tpm3.1 peptides. Studies using CD spectroscopy on Tpm3.1 peptides, including those representing the N-terminus, C-terminus, and the overlap junction, have shown that ATM-3507 induces shifts in the melting temperature of specific regions of tropomyosin researchgate.netnih.govresearchgate.netlarvol.comresearchgate.netdntb.gov.ua. This indicates that ATM-3507 affects the thermal stability and likely the conformation of these regions.

Thermal Melt Studies of Tropomyosin Peptides in the Presence of ATM-3507

Thermal melt studies, often conducted using CD spectroscopy by monitoring the change in CD signal as temperature increases, provide information about the thermal stability of proteins and protein domains. In the context of ATM-3507 research, thermal melt studies have been performed on different Tpm3.1 peptides to pinpoint the interaction sites and their stabilization by the compound.

Research has shown that ATM-3507 increases the thermal stability of the C-terminal region of Tpm3.1 and the overlap junction formed by the N- and C-termini of adjacent tropomyosin dimers researchgate.netnih.govresearchgate.net. Specifically, the melting temperature of the C-terminus alone shifted from 44.4 °C to 46.5 °C in the presence of ATM-3507. For the combined N- and C-terminal peptides forming the overlap junction, the melting temperature shifted from 44.9 °C to 47.6 °C with ATM-3507 present researchgate.net. In contrast, the N-terminal peptide alone showed no significant change in melting temperature (52.0 °C without ATM-3507 and 52.3 °C with ATM-3507), suggesting that ATM-3507 primarily interacts with and stabilizes the C-terminus and the overlap junction of Tpm3.1 researchgate.net.

The following table summarizes the thermal melt data for Tpm3.1 peptides in the absence and presence of ATM-3507:

| Tpm3.1 Peptide Construct | Melting Temperature (°C) - Absence of ATM-3507 | Melting Temperature (°C) - Presence of 100 µM ATM-3507 |

| N-terminus | 52.0 researchgate.net | 52.3 researchgate.net |

| C-terminus | 44.4 researchgate.net | 46.5 researchgate.net |

| Overlap Junction (N+C) | 44.9 researchgate.net | 47.6 researchgate.net |

These findings support the hypothesis that ATM-3507 integrates into or near the overlap junction of Tpm3.1 dimers, thereby increasing the thermal stability of this region researchgate.netnih.govresearchgate.net.

Binding Assays with Fluorescently Labeled Analogs

Binding assays are essential for quantifying the interaction between a compound and its target protein, determining binding affinity and stoichiometry. Studies investigating ATM-3507's interaction with tropomyosin have utilized binding assays, including those potentially employing labeled analogs.

Research using 3H-labeled ATM-3507 has demonstrated that the compound is incorporated into Tpm3.1-containing actin filaments when present during co-polymerization of Tpm3.1 with actin researchgate.netnih.govresearchgate.netdntb.gov.uamdpi.comresearchgate.netresearchgate.net. The incorporation saturates at approximately one molecule of ATM-3507 per Tpm3.1 dimer, with an apparent binding affinity of approximately 2 µM researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net. This suggests a specific binding site on the Tpm3.1 dimer.

Crucially, studies have shown that 3H-ATM-3507 is poorly incorporated into preformed Tpm3.1/actin co-polymers researchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.net. This indicates that ATM-3507 primarily exerts its effect by integrating into the tropomyosin-actin filament during its assembly, rather than binding effectively to already formed filaments researchgate.netresearchgate.net. The binding site is predicted to be within the 4-helix coiled coil overlap junction of the Tpm3.1 dimer, based on molecular dynamics simulations researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This integration into the overlap junction is thought to alter the lateral movement of Tpm3.1 on the actin surface, consequently affecting the interaction of filaments with actin-binding proteins and myosin motors researchgate.netnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net.

While the search results mention the use of 3H-labeled ATM-3507 for binding studies, the specific details of using fluorescently labeled analogs for binding assays were not extensively detailed in the provided snippets, although the concept of fluorescent probes for binding assays is a recognized technique sigmaaldrich.comlightox.co.ukceltarys.com. The primary binding data presented relies on the incorporation of the radiolabeled compound during filament formation.

Synthetic Methodologies and Chemical Derivatization of Atm 3507

Chemical Synthesis Approaches for ATM-3507

The synthesis of ATM-3507 has been reported, building upon previous work with related antitropomyosin compounds like TR100. aacrjournals.orgaacrjournals.org

Reported Synthetic Routes and Key Intermediates

ATM-3507 was synthesized as described in previous studies, with its synthesis being patented. aacrjournals.orgaacrjournals.org While specific detailed step-by-step protocols and all intermediates are not extensively detailed in the immediately available search results, it is known that ATM-3507 retains the core structural components of its predecessor, TR100. aacrjournals.org These core components include an indole (B1671886) scaffold and two binding arms: a "polar arm" with an ionizable nitrogen atom and a predominantly hydrophobic "nonpolar arm". aacrjournals.org The synthesis likely involves the construction and coupling of these key structural elements.

Strategic Considerations in Scale-Up for Research Purposes

Information specifically on the strategic considerations for the scale-up of ATM-3507 synthesis for research purposes is not explicitly detailed in the provided search results. However, the compound is commercially available from various suppliers in different quantities (e.g., 10 mg, 50 mg, 100 mg), suggesting that synthetic routes amenable to production beyond laboratory scale have been developed to meet research demand. biomall.in

Development of Research Probes and Labeled Derivatives

To facilitate the study of ATM-3507's interaction with its target, labeled derivatives have been developed.

Synthesis of Tritiated ATM-3507 for Binding Studies

Tritiated ATM-3507 ([³H]-ATM-3507) has been synthesized and utilized in binding studies to investigate its interaction with Tpm3.1-containing actin filaments. nih.govresearchgate.netarcincusa.com [³H]-ATM-3507 with a specific activity of 25 Ci/mmol and purity above 98% has been used in research. nih.gov It can be diluted with unlabeled ATM-3507 to achieve desired specific activities for experiments, such as 125 mCi/mmol. nih.gov These studies have shown that [³H]-ATM-3507 is incorporated into filaments when present during the co-polymerization of Tpm3.1 with actin, saturating at approximately one molecule per Tpm3.1 dimer with an apparent binding affinity of about 2 µM. nih.govresearchgate.netresearchgate.net

Design and Application of Fluorescent ATM-3507 Analogs

While the search results mention fluorescence plate readers being used in experiments involving ATM-3507, and fluorescence microscopy being a technique used in related studies, there is no explicit mention or description of the design and application of fluorescent analogs of ATM-3507 in the provided text. aacrjournals.orggoogle.ca

Structure-Activity Relationship (SAR) Investigations

SAR investigations have been conducted to understand how structural modifications to antitropomyosin compounds, including ATM-3507, influence their activity. ATM-3507 was identified from a library of compounds based on its potency, ability to disrupt Tpm3.1-containing microfilaments, and favorable characteristics compared to the tool compound TR100. aacrjournals.org

Compared to TR100, ATM-3507 has a more linear shape, which is predicted to allow for more contact points with Tpm3.1 residues, potentially resulting in a higher binding affinity. aacrjournals.org ATM-3507 is also thought to extend into an area on tropomyosin with less conserved side chains, potentially increasing its specificity. aacrjournals.org The presence of a positive partial charge in the inhibitor is considered essential, particularly given the negative charge at the C-terminus of Tpm3.1. aacrjournals.org

Molecular dynamic simulation analysis suggests that ATM-3507 integrates into the 4-helix coiled coil overlap junction of tropomyosin, potentially altering the lateral movement of Tpm3.1 across the actin surface. nih.govresearchgate.netnih.gov This integration and the resulting change in conformation are believed to impact filament interactions with actin-binding proteins and myosin motors, consistent with the observed cellular effects of ATM-3507. nih.govresearchgate.netnih.gov

Data from thermal unfolding experiments using circular dichroism spectroscopy with Tpm3.1 peptides indicate that ATM-3507 increases the thermal stability of the C-terminus and the overlap junction of Tpm3.1, but not the N-terminus. nih.govresearchgate.netnih.gov This suggests direct binding of ATM-3507 to the C-terminus of Tpm3.1. nih.govresearchgate.net

While detailed tables of specific structural modifications and their corresponding activity changes (typical of a comprehensive SAR study) are not present in the provided snippets, the information highlights key structural features of ATM-3507 that contribute to its interaction with Tpm3.1 and its biological effects.

Interactive Data Table: ATM-3507 Binding and Incorporation

| Compound | Target Interaction | Apparent Binding Affinity | Incorporation into Filaments (during co-polymerization) | Incorporation into Preformed Filaments | Reference |

| [³H]-ATM-3507 | Tpm3.1-containing actin filaments (overlap junction) | ~2 µM | Yes (saturates at ~1 molecule per Tpm3.1 dimer) | Poorly incorporated | nih.govresearchgate.net |

Interactive Data Table: Thermal Stability Impact of ATM-3507 on Tpm3.1 Peptides

| Tpm3.1 Peptide Construct | Presence of ATM-3507 (100 µM) | Impact on Thermal Stability (Melting Temperature) | Reference |

| N-terminal (82 AA) | Yes | No detectable difference | nih.govresearchgate.net |

| C-terminal (109 AA) | Yes | Increased stability | nih.govresearchgate.net |

| N- + C-terminal (Overlap) | Yes | Increased stability | nih.govresearchgate.net |

Design and Synthesis of ATM-3507 Derivatives

The design strategy for ATM-3507 and its related derivatives focused on improving upon the activity of earlier tool compounds, such as TR100. aacrjournals.orgaacrjournals.org The primary objective was to introduce structural modifications that would optimize interactions with the C-terminal domain of the target protein, Tpm3.1. aacrjournals.orgaacrjournals.org ATM-3507 retains the fundamental structural elements of TR100, including an indole scaffold and two distinct binding arms: a polar arm featuring an ionizable nitrogen atom and a predominantly hydrophobic nonpolar arm. aacrjournals.org Through a rational drug design process, structural modifications were incorporated to yield a more highly functionalized and linear molecular structure compared to TR100. aacrjournals.org The synthesis of ATM-3507 has been described in previous research. aacrjournals.orgaacrjournals.org The identification of ATM-3507 from a library of over 200 analogues indicates a systematic approach to chemical derivatization and screening. researchgate.net Further efforts in this area are suggested by the mention of a "next-generation ATM program" exploring novel approaches to tropomyosin targeting. pipelinereview.com

Correlation of Structural Modifications with Preclinical Biological Activity

The selection of ATM-3507 from the compound library was based on a favorable balance of properties, including cytotoxic potency, the ability to disrupt Tpm3.1-containing microfilaments, and desirable drug-like characteristics. aacrjournals.orgaacrjournals.org While demonstrating comparable cancer cell cytotoxicity to the earlier tool compound TR100, the structural modifications in ATM-3507 were designed to enhance its interaction with Tpm3.1. aacrjournals.orgaacrjournals.org The increased linearity and functionalization of ATM-3507 are believed to facilitate more extensive contacts with residues in the C-terminal domain of Tpm3.1, leading to a higher binding affinity compared to TR100. aacrjournals.org Furthermore, the structure of ATM-3507 allows it to extend into a region on tropomyosin characterized by less conserved side chains, potentially contributing to increased specificity for the target isoform. aacrjournals.org

Preclinical studies have investigated the biological activity of ATM-3507 across various cancer models. It has shown efficacy in vitro and in vivo against a range of cancer types, including neuroblastoma and prostate cancer. asx.com.au ATM-3507 demonstrated potent cytotoxicity against a panel of cancer cell lines. aacrjournals.org In cellular studies, ATM-3507 was observed to disrupt Tpm3.1-containing filament bundles in SK-N-SH cells in a dose-dependent manner, which correlated with a decrease in cell number. aacrjournals.org

In vitro studies have reported IC50 values for ATM-3507 in human melanoma cell lines ranging from 3.83 to 6.84 μM. targetmol.commedchemexpress.combiocat.com

| Cell Line (Human Melanoma) | IC50 (μM) | Source |

| CHP-134 | 3.83 ± 0.67 medchemexpress.com | medchemexpress.com |

| SK-N-BE(2) | 5.00 ± 0.42 medchemexpress.com | medchemexpress.com |

| CHLA-20 | 4.99 ± 0.45 medchemexpress.com | medchemexpress.com |

| CHLA-90 | 6.84 ± 2.37 medchemexpress.com | medchemexpress.com |

A significant finding from preclinical evaluations is the strong synergistic effect observed when ATM-3507 is combined with anti-microtubule agents such as vincristine (B1662923), paclitaxel (B517696), and vinorelbine (B1196246) in models of neuroblastoma and ovarian cancer. aacrjournals.orgaacrjournals.orgresearchgate.netnih.gov In neuroblastoma xenograft models, the combination of ATM-3507 and vincristine resulted in significant inhibition of tumor growth and prolonged animal survival. aacrjournals.orgaacrjournals.org Studies in ovarian cancer cells indicated that ATM-3507 synergized with both vinorelbine and paclitaxel in reducing cell viability. researchgate.netnih.gov Specifically, ATM-3507 was found to significantly prolong vinorelbine-induced mitotic arrest and subsequent cell death. researchgate.net Importantly, preclinical data suggested that ATM-3507 did not impair muscle structure and function in animal models, indicating a potential for selective targeting of tumor cell cytoskeleton. nih.govmdpi.comresearchgate.net Despite promising preclinical activity, the preclinical development program for ATM-3507 was terminated due to an unfavorable balance of preclinical activity relative to emerging toxicology findings. pipelinereview.com

Optimization of Molecular Features for Target Engagement

Optimization of the molecular features of ATM-3507 was central to the design process, specifically focusing on enhancing its engagement with the Tpm3.1 target. The structural differences between ATM-3507 and its precursor, TR100, particularly the more linear and highly functionalized nature of ATM-3507, were intended to facilitate improved interaction and higher binding affinity to Tpm3.1. aacrjournals.org

Molecular dynamic simulations have provided insights into the mechanism of ATM-3507's interaction with Tpm3.1. These simulations predict that ATM-3507 integrates into the 4-helix coiled coil overlap junction of the Tpm3.1 dimer. researchgate.netnih.govnih.gov This integration is hypothesized to alter the lateral movement of Tpm3.1 along the actin filament surface, consequently affecting the interactions of the filament with other actin binding proteins and myosin motors. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov

Binding studies using 3H-labeled ATM-3507 have shown that the compound is incorporated into Tpm3.1/actin co-polymers during the polymerization process. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov This incorporation saturates at approximately one molecule of ATM-3507 per Tpm3.1 dimer, with an apparent binding affinity of about 2 µM. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov Circular dichroism spectroscopy and thermal melt experiments using Tpm3.1 peptides confirmed that ATM-3507 binds to the C-terminus and the overlap junction regions of Tpm3.1, as indicated by shifts in the melting temperatures of peptides corresponding to these domains. researchgate.netnih.govnih.gov The binding site within the overlap junction is primarily composed of hydrophobic residues that are typically located in the core of the 4-helix bundle. researchgate.netresearchgate.net The presence of a positive partial charge within the inhibitor molecule is considered important for interacting with the negatively charged C-terminus of Tpm3.1. aacrjournals.org

Preclinical Pharmacokinetics of Atm 3507

Absorption and Distribution Studies in Preclinical Animal Models

Bioavailability in Murine Models

Pharmacokinetic studies of ATM-3507 were conducted in Balb/c mice. aacrjournals.org Following a single intravenous administration, key pharmacokinetic parameters were determined to understand the compound's bioavailability and disposition in plasma. aacrjournals.orgmedchemexpress.com

The mean terminal elimination half-life (t½) of ATM-3507 was found to be 5.01 hours. aacrjournals.orgmedchemexpress.com The mean area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0–t) was 14,548 ng/h/mL. aacrjournals.orgmedchemexpress.com The maximum plasma concentration (Cmax) reached was 5,758 ng/mL. aacrjournals.orgmedchemexpress.com

The observed plasma clearance of ATM-3507 was 33.8 mL/min/kg, and the volume of distribution at steady state was 7.23 L/kg. aacrjournals.orgmedchemexpress.com These findings suggest a moderate rate of clearance from the plasma and a significant distribution of the compound into the tissues. aacrjournals.orgmedchemexpress.com

Pharmacokinetic Parameters of ATM-3507 in Murine Models

| Parameter | Value | Unit |

|---|---|---|

| Mean Half-Life (t½) | 5.01 | hours |

| Mean AUC0–t | 14,548 | ng/h/mL |

| Cmax | 5,758 | ng/mL |

| Plasma Clearance | 33.8 | mL/min/kg |

| Volume of Distribution | 7.23 | L/kg |

Tissue Distribution in Preclinical Species

Publicly available research has not provided specific details regarding the tissue distribution of ATM-3507 in preclinical species. While the volume of distribution suggests tissue penetration, specific organ or tissue concentrations have not been reported.

Metabolic Profiling in Preclinical Systems

Identification of Metabolites in Animal Models

There is no publicly available information identifying the specific metabolites of ATM-3507 in animal models.

Pathways of Biotransformation

Information regarding the specific metabolic pathways involved in the biotransformation of ATM-3507 is not available in the public domain.

Elimination Pathways in Preclinical Models

The specific routes of elimination for ATM-3507 and its potential metabolites from the body in preclinical models have not been detailed in publicly available literature.

Clearance Rates in Animal Studies

Pharmacokinetic studies in Balb/c mice have provided specific data on the clearance of ATM-3507. aacrjournals.org Following a single intravenous administration of 30 mg/kg, the plasma clearance was determined. aacrjournals.orgmedchemexpress.com This parameter reflects the rate at which the drug is removed from the body. The observed plasma clearance for ATM-3507 was 33.8 mL/min/kg. aacrjournals.orgmedchemexpress.com Additionally, the volume of distribution at steady state (Vss) was found to be 7.23 L/kg, suggesting extensive distribution of the compound into the tissues from the plasma. aacrjournals.orgmedchemexpress.com

Table 1: Pharmacokinetic Parameters of ATM-3507 in Balb/c Mice

| Parameter | Value | Units |

|---|---|---|

| Dose (Intravenous) | 30 | mg/kg |

| Clearance (CL) | 33.8 | mL/min/kg |

| Volume of Distribution (Vss) | 7.23 | L/kg |

| Cmax | 5,758 | ng/mL |

| AUC0-t | 14,548 | ng/h/mL |

| Half-Life (t1/2) | 5.01 | hours |

Data derived from studies in Balb/c mice following a 30 mg/kg intravenous dose. aacrjournals.orgmedchemexpress.com

Half-Life Determination in Preclinical Species

The half-life of a compound is a critical measure of the duration of its presence in the body. In studies conducted on Balb/c mice, the terminal elimination half-life (t₁/₂) of ATM-3507 was determined to be 5.01 hours. aacrjournals.orgmedchemexpress.com This finding from the intravenous administration study indicates a moderate duration of action, which can inform dosing schedules in further preclinical efficacy studies. aacrjournals.orgmedchemexpress.com

Pharmacokinetic-Pharmacodynamic Correlations in Preclinical Research

The relationship between the pharmacokinetic profile of ATM-3507 and its pharmacological effect has been a key area of investigation in preclinical models. These studies aim to link drug exposure to the biological response, thereby establishing a basis for its therapeutic potential. As a potent inhibitor of tropomyosin, ATM-3507's efficacy has been evaluated in various cancer models. medchemexpress.comnih.gov

Relationship between Exposure and Biological Response in Animal Models

In vivo studies using animal xenografts have demonstrated a clear correlation between ATM-3507 exposure and its antitumor activity, particularly when used in combination with other chemotherapy agents. aacrjournals.org In a human neuroblastoma xenograft model, treatment with ATM-3507 in combination with vincristine (B1662923) resulted in a significant and profound regression of tumor growth and improved survival compared to either drug used as a monotherapy. aacrjournals.orgnih.gov

Specifically, the median survival of mice treated with ATM-3507 alone was 18 days. aacrjournals.org However, when combined with vincristine, the median survival increased to over 49 days, demonstrating a strong synergistic effect. aacrjournals.org This enhanced efficacy is attributed to the combined targeting of two critical cytoskeletal systems: the actin filaments by ATM-3507 and the microtubules by vincristine. aacrjournals.org This dual targeting leads to a G2–M phase arrest in the cell cycle, disruption of the mitotic spindle, and ultimately, cellular apoptosis. aacrjournals.org The maximal tolerated dose (MTD) for ATM-3507 was established at 150 mg/kg in mice, and combination treatments were well tolerated with minimal impact on body weight. aacrjournals.orgmedchemexpress.com These findings suggest that achieving therapeutic concentrations of ATM-3507, as characterized by its pharmacokinetic profile, sensitizes cancer cells to the effects of antimicrotubule agents, leading to a potent biological response. aacrjournals.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| ATM-3507 |

| Vincristine |

Advanced Methodological Approaches in Atm 3507 Research

Cell-Based Assays

Cell-based assays serve as a foundational component of ATM-3507 research, providing critical insights into how the compound affects cellular processes and morphology in a biologically relevant context.

High-Content Imaging (HCI) Assays for Filament Disruption

High-content imaging (HCI) has been instrumental in visualizing and quantifying the specific effects of ATM-3507 on the actin cytoskeleton. Researchers have employed HCI to assess the compound's ability to disrupt actin filaments that are associated with the cancer-related protein, Tropomyosin-3.1 (Tpm3.1).

In studies involving the human neuroblastoma cell line SK-N-SH, an HCI assay was used to measure the integrity of Tpm3.1-containing filament bundles following treatment with ATM-3507. aacrjournals.org The results demonstrated a clear, dose-dependent disruption of these filaments. At a concentration of 5 μmol/L, ATM-3507 caused a significant reduction in Tpm3.1-containing filaments, which correlated with a decrease in cell number. aacrjournals.org This quantitative approach provides direct evidence of ATM-3507's on-target activity within cancer cells.

Cell Cycle Analysis via Flow Cytometry

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle. This methodology has been applied to understand how ATM-3507, particularly in combination with other agents, impacts cancer cell division.

Investigations into the synergistic effects of ATM-3507 with microtubule-targeting drugs, such as vincristine (B1662923), have utilized flow cytometry to analyze cell cycle progression in neuroblastoma cell lines. nih.gov These studies revealed that the combination treatment leads to a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle. aacrjournals.org This G2/M arrest is a key indicator of mitotic disruption, suggesting that co-targeting both the actin and microtubule cytoskeletons with ATM-3507 and vincristine, respectively, is a potent strategy for halting cancer cell proliferation. aacrjournals.orgnih.gov Further studies in ovarian cancer cells have also used flow cytometry to measure apoptosis, confirming that ATM-3507 in combination with vinorelbine (B1196246) synergistically induces programmed cell death. nih.gov

Cell Viability and Proliferation Assays

To determine the cytotoxic potency of ATM-3507, researchers have utilized various cell viability and proliferation assays. These assays are essential for establishing the concentration at which the compound effectively inhibits cancer cell growth.

One common method employed is the MTS assay, a colorimetric assay that measures the metabolic activity of viable cells. Through this assay, the half-maximal inhibitory concentration (IC50) of ATM-3507 has been determined across a panel of cancer cell lines. nih.govmedchemexpress.com These studies have consistently shown that ATM-3507 exhibits low-micromolar efficacy in reducing the viability of cancer cells, including various neuroblastoma and ovarian cancer cell lines. nih.govmedchemexpress.com

| Cell Line | Cancer Type | ATM-3507 IC50 (μM) | Reference |

|---|---|---|---|

| CHLA-20 | Neuroblastoma | 4.99 ± 0.45 | medchemexpress.com |

| CHP-134 | Neuroblastoma | 3.83 ± 0.67 | medchemexpress.com |

| CHLA-90 | Neuroblastoma | 6.84 ± 2.37 | medchemexpress.com |

| SK-N-BE(2) | Neuroblastoma | 5.00 ± 0.42 | medchemexpress.com |

| A2780 | Ovarian Cancer | ~2.5 (estimated from graph) | nih.gov |

| A2780cis | Ovarian Cancer (Cisplatin-resistant) | ~3.0 (estimated from graph) | nih.gov |

| OVCAR4 | Ovarian Cancer (High-grade serous) | ~5.0 (estimated from graph) | nih.gov |

Live-Cell Imaging for Dynamic Cellular Responses

Live-cell imaging, specifically time-lapse microscopy, allows for the real-time observation of cellular responses to drug treatment. This dynamic approach provides deeper insights into the kinetics of cellular events like mitosis and cell death. nih.gov

In the context of ATM-3507 research, live-cell imaging has been used to monitor the fate of ovarian cancer cells (OVCAR4) treated with the compound in combination with anti-microtubule agents. nih.gov These experiments have shown that ATM-3507 significantly prolongs the mitotic arrest induced by vinorelbine. nih.gov By tracking individual cells over time, researchers can directly observe events such as prolonged mitosis, mitotic cell death, or mitotic slippage, providing a detailed mechanistic understanding of the synergy between ATM-3507 and other chemotherapeutic agents. nih.govresearchgate.net

Biochemical and Biophysical Assays

Biochemical and biophysical assays are crucial for dissecting the molecular interactions between ATM-3507 and its target proteins outside the complex environment of a living cell.

Actin Polymerization and Depolymerization Assays

To confirm that ATM-3507 directly affects the stability of the actin cytoskeleton, in vitro actin polymerization and depolymerization assays are performed. cosmobio.co.jpcytoskeleton.com These assays typically utilize pyrene-labeled actin, a technique where the fluorescence of the pyrene (B120774) molecule increases significantly when actin monomers (G-actin) polymerize into filaments (F-actin). cytoskeleton.comucsf.edu

Research has shown that Tpm3.1 normally protects actin filaments from depolymerization. aacrjournals.org Actin depolymerization assays were conducted using pyrene-labeled F-actin in the presence of Tpm3.1, with and without ATM-3507. The results demonstrated that pre-incubation of Tpm3.1 with ATM-3507 nullified its ability to protect actin filaments, leading to a faster rate of depolymerization, similar to actin alone. aacrjournals.org This biochemical evidence confirms that ATM-3507 directly interferes with the function of Tpm3.1. aacrjournals.org

Furthermore, biophysical radioligand binding assays have been developed to directly measure the interaction between ATM-3507 and its target complex. Using a tritiated version of the compound (³H-ATM-3507), researchers measured its incorporation into Tpm3.1-actin co-polymers. researchgate.netnih.gov These experiments revealed that ATM-3507 incorporates into the filaments during the polymerization process, reaching saturation at approximately a 1:1 molar ratio with the Tpm3.1 dimer. researchgate.netnih.gov

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Apparent Binding Affinity (Kd) | ~2 µM | Radioligand Co-sedimentation Assay (³H-ATM-3507) | researchgate.netnih.gov |

| Stoichiometry at Saturation | ~1 molecule of ATM-3507 per Tpm3.1 dimer | Radioligand Co-sedimentation Assay (³H-ATM-3507) | researchgate.net |

These results also highlighted a key mechanistic detail: ATM-3507 is poorly incorporated into pre-formed Tpm3.1/actin filaments, indicating that the compound is most effective when present as the filaments are being assembled. researchgate.netnih.gov

Radioligand Binding Studies with Labeled ATM-3507

To quantitatively determine the binding affinity and stoichiometry of ATM-3507 to its target, researchers have employed radioligand binding assays using a tritiated form of the compound, ³H-ATM-3507. researchgate.netnih.gov These studies are fundamental in understanding the direct interaction between the drug and its target protein complex.

A key method used is a co-sedimentation assay, which measures the affinity of ATM-3507 for F-actin/Tpm3.1 filaments. nih.gov In this procedure, serial dilutions of ³H-ATM-3507 are incubated with Tpm3.1 before the addition of actin to allow for co-polymerization. nih.gov The subsequent steps involve centrifugation to pellet the filaments, separating them from the unbound compound in the supernatant. By measuring the radioactivity in the pellet, the amount of ³H-ATM-3507 incorporated into the Tpm3.1/actin co-polymers can be quantified. researchgate.netnih.gov

Research findings from these assays revealed that ³H-ATM-3507 displays a concentration-dependent incorporation into the filaments, reaching saturation. researchgate.net The studies established an apparent binding affinity of approximately 2 µM. researchgate.netresearchgate.net Furthermore, the molar ratio at saturation approached one molecule of ³H-ATM-3507 per Tpm3.1 overlap junction, providing critical insight into the drug-target stoichiometry. researchgate.net Notably, these experiments also demonstrated that the compound is poorly incorporated into pre-formed Tpm3.1/actin filaments, indicating that optimal binding of ATM-3507 occurs when the compound is present during the polymerization process. researchgate.netnih.gov

Protein Interaction Assays (e.g., Pull-down, Co-immunoprecipitation)

While direct binding is confirmed through radioligand studies, the broader protein-protein interaction landscape and the influence of ATM-3507 are critical areas of investigation. Methodologies such as pull-down assays and co-immunoprecipitation are standard techniques for identifying and confirming protein-protein interactions.

However, in the available scientific literature, the characterization of ATM-3507's interaction with its primary target, Tpm3.1, has predominantly been explored through other advanced biochemical and computational methods rather than pull-down or co-immunoprecipitation assays. The direct interaction and stabilizing effect of ATM-3507 on Tpm3.1 have been demonstrated using techniques such as circular dichroism spectroscopy and thermal melt assays. researchgate.netnih.gov These studies revealed that ATM-3507 increases the thermal stability of the C-terminal fragment of Tpm3.1 and the coiled-coil overlap junction it forms with an adjacent N-terminal peptide. researchgate.netnih.gov

Additionally, molecular dynamics simulations have been employed to model the interaction at an atomic level. researchgate.netnih.gov These computational studies predict that ATM-3507 integrates into the 4-helix coiled-coil overlap junction of Tpm3.1, a finding consistent with the functional data showing its impact on filament stability and function. researchgate.netnih.gov

In Vivo Study Methodologies

Translating in vitro findings into a preclinical setting requires robust in vivo models that can accurately assess the compound's behavior and efficacy in a complex biological system.

Xenograft Model Establishment and Monitoring in Immunodeficient Animals

To evaluate the anti-tumor effects of ATM-3507, researchers have established human tumor xenograft models in immunodeficient mice. A frequently used model involves human neuroblastoma cells, such as the CHLA-20 cell line. aacrjournals.org

The establishment of these models follows a standardized protocol. Female athymic nude mice, typically 4-6 weeks old, are used for these studies. medchemexpress.com A specific number of cancer cells, for instance, 5.0 × 10⁶ CHLA-20 cells, are prepared for injection. aacrjournals.org The cells are suspended in a mixture of phosphate-buffered saline (PBS) and Matrigel, often in a 2:1 ratio, and injected subcutaneously into the mice. aacrjournals.org